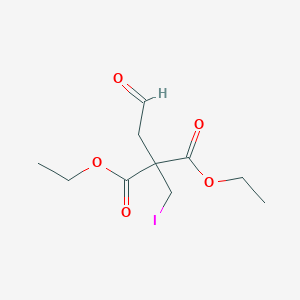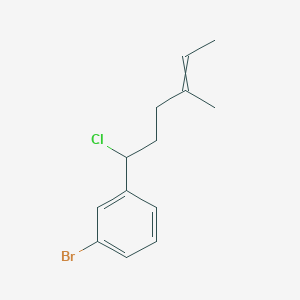
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene is an organic compound that belongs to the class of bromochlorobenzenes. These compounds are characterized by the presence of both bromine and chlorine atoms attached to a benzene ring. The specific structure of this compound includes a benzene ring substituted with a bromine atom at the first position and a 1-chloro-4-methylhex-4-enyl group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene can be achieved through various synthetic routes. One common method involves the electrophilic substitution of bromine and chlorine on a benzene ring. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and is carried out under controlled temperature conditions to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding bromochlorobenzene derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone at room temperature.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of bromochlorobenzene carboxylic acids.
Reduction: Formation of bromochlorobenzene alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
Der Wirkungsmechanismus von 1-Brom-3-(1-Chlor-4-methylhex-4-enyl)benzol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Elektrophil wirken und an verschiedenen elektrophilen aromatischen Substitutionsreaktionen teilnehmen. Sie kann auch mit Enzymen und Proteinen interagieren und deren Aktivität und Funktion beeinflussen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Brom-3-Chlorbenzol: Ein einfacheres Analogon mit nur Brom- und Chlorsubstituenten am Benzolring.
1-Brom-4-Chlorbenzol: Ein weiteres Analogon mit unterschiedlicher Positionalität der Isomerie.
1-Brom-3,4-(Methylendioxy)benzol: Eine Verbindung mit zusätzlichen Methylendioxysubstituenten.
Einzigartigkeit
1-Brom-3-(1-Chlor-4-methylhex-4-enyl)benzol ist durch das Vorhandensein der 1-Chlor-4-methylhex-4-enylgruppe einzigartig, die bestimmte chemische und physikalische Eigenschaften verleiht. Dieses Strukturmerkmal ermöglicht spezifische Interaktionen und Reaktivitätsmuster, die bei einfacheren Analoga nicht beobachtet werden.
Eigenschaften
CAS-Nummer |
651332-19-3 |
|---|---|
Molekularformel |
C13H16BrCl |
Molekulargewicht |
287.62 g/mol |
IUPAC-Name |
1-bromo-3-(1-chloro-4-methylhex-4-enyl)benzene |
InChI |
InChI=1S/C13H16BrCl/c1-3-10(2)7-8-13(15)11-5-4-6-12(14)9-11/h3-6,9,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
ICCAKASEXLNVCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)CCC(C1=CC(=CC=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


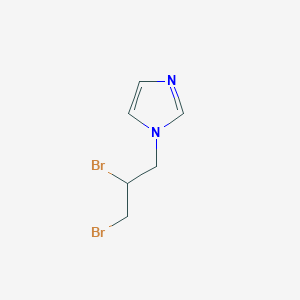
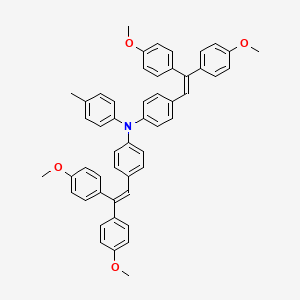
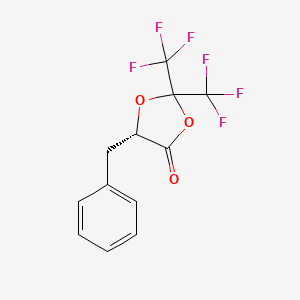

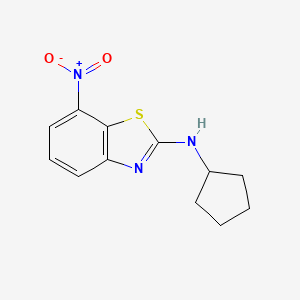
![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
![2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12519894.png)
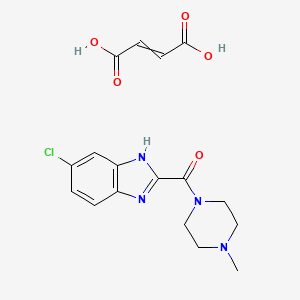
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)
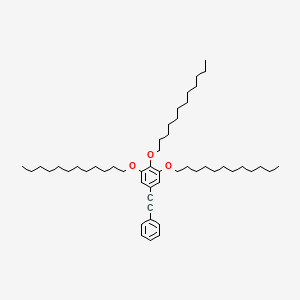

![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
